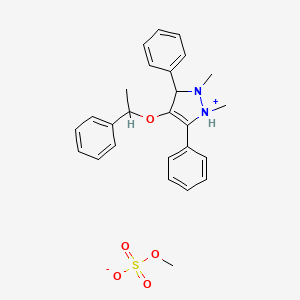
1,2-Dimethyl-3,5-diphenyl-4-(1-phenylethoxy)-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-3,5-diphenyl-4-(1-phenylethoxy)-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate is a complex organic compound with a unique structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethyl-3,5-diphenyl-4-(1-phenylethoxy)-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate typically involves multiple steps. The starting materials are often commercially available compounds, and the synthesis may include the following steps:
Formation of the pyrazole ring: This step involves the reaction of hydrazine with a diketone to form the pyrazole ring.
Substitution reactions:
Etherification: The phenylethoxy group is introduced through an etherification reaction.
Quaternization: The final step involves the quaternization of the pyrazole nitrogen with methyl sulfate to form the pyrazolium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch reactors: Used for small to medium-scale production.
Continuous flow reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethyl-3,5-diphenyl-4-(1-phenylethoxy)-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
1,2-Dimethyl-3,5-diphenyl-4-(1-phenylethoxy)-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-dimethyl-3,5-diphenyl-4-(1-phenylethoxy)-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate involves its interaction with specific molecular targets. The compound may act by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to exert biological effects.
Altering cellular processes: Affecting cellular signaling pathways and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethyl-3,5-diphenylpyrazolium salts: Similar in structure but lack the phenylethoxy group.
Phenylethoxy-substituted pyrazoles: Similar in having the phenylethoxy group but differ in other substituents.
Uniqueness
1,2-Dimethyl-3,5-diphenyl-4-(1-phenylethoxy)-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
60614-75-7 |
|---|---|
Formule moléculaire |
C26H30N2O5S |
Poids moléculaire |
482.6 g/mol |
Nom IUPAC |
1,2-dimethyl-3,5-diphenyl-4-(1-phenylethoxy)-1,3-dihydropyrazol-1-ium;methyl sulfate |
InChI |
InChI=1S/C25H26N2O.CH4O4S/c1-19(20-13-7-4-8-14-20)28-25-23(21-15-9-5-10-16-21)26(2)27(3)24(25)22-17-11-6-12-18-22;1-5-6(2,3)4/h4-19,23H,1-3H3;1H3,(H,2,3,4) |
Clé InChI |
ASVPCSFBMUPZBR-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)OC2=C([NH+](N(C2C3=CC=CC=C3)C)C)C4=CC=CC=C4.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



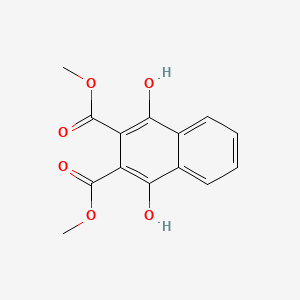
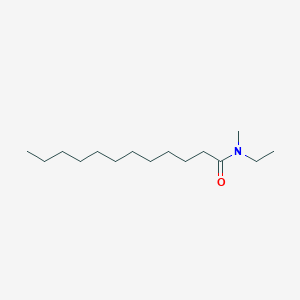
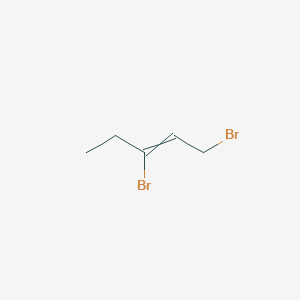
![(NE)-N-[(E,4E)-4-hydroxyiminobut-2-enylidene]hydroxylamine](/img/structure/B14611275.png)
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid](/img/structure/B14611278.png)
![[4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14611283.png)


![4-[(2-Nitrophenyl)methyl]pyridine](/img/structure/B14611322.png)
![Cyclohexanol, 1-[(phenylsulfonyl)methyl]-](/img/structure/B14611324.png)
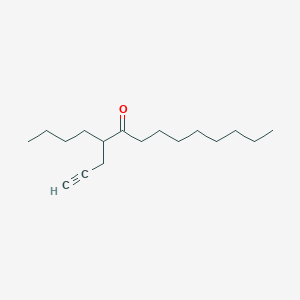
![2-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14611329.png)

